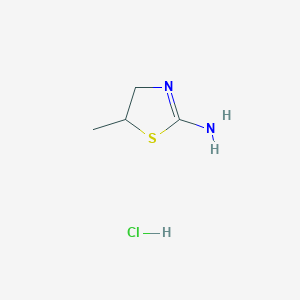

5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride

Description

Chemical Structure and Properties

5-Methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride is a partially saturated thiazole derivative. The "4,5-dihydro" designation indicates that the thiazole ring is hydrogenated at positions 4 and 5, forming a thiazoline scaffold. The 5-methyl group is attached to the saturated carbon at position 5, and the compound exists as a hydrochloride salt, enhancing its stability and solubility. Its molecular formula is C₄H₉ClN₂S, with a molecular weight of 152.65 g/mol (based on analogous compounds in ).

For instance, describes the use of 4,5-dihydro-1,3-thiazol-2-amine (4a) in coupling reactions with coumarin derivatives, implying that alkylation or methylation steps could introduce the 5-methyl substituent. Pharmacologically, related dihydrothiazol-2-amine derivatives are used in veterinary anesthesia (e.g., N-(2,6-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine in Quanmianbao), though specific applications for this compound remain underexplored.

Properties

IUPAC Name |

5-methyl-4,5-dihydro-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S.ClH/c1-3-2-6-4(5)7-3;/h3H,2H2,1H3,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEJPGBAAYHAIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Hydroxy Thioamide Precursors

The formation of the dihydrothiazole (thiazoline) ring is most efficiently achieved via cyclization of β-hydroxy thioamide intermediates. A method adapted from the synthesis of related thiazole derivatives (US10351556B2) involves reacting β-hydroxy amines with thiourea or thiocyanate derivatives under acidic conditions . For 5-methyl-4,5-dihydro-1,3-thiazol-2-amine, the reaction proceeds as follows:

-

Reaction Setup :

-

Mechanism :

The hydroxyl group of the β-hydroxy amine undergoes nucleophilic attack by the sulfur atom of thiourea, followed by cyclization to form the thiazoline ring. Subsequent protonation with HCl yields the hydrochloride salt. -

Optimization :

Table 1 : Key Parameters for Cyclization Method

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate cyclization but risk decomposition. |

| Reaction Time | 6–12 hours | Prolonged time improves conversion. |

| Acid Concentration | 5–10 M HCl | Excess acid drives salt formation. |

Reduction of 5-Methyl-1,3-Thiazol-2-Amine

Partial hydrogenation of the thiazole ring provides an alternative route. This method, though less common, is noted in the synthesis of saturated heterocycles (EP0053407B1) .

-

Procedure :

-

Substrate : 5-Methyl-1,3-thiazol-2-amine.

-

Reduction Agent : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel.

-

Conditions : 40–60 psi H₂, 50–70°C in methanol or ethanol.

-

-

Challenges :

-

Post-Treatment :

The product is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Table 2 : Catalytic Hydrogenation Conditions

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | 40 | 50 | 55 |

| PtO₂ | 60 | 70 | 65 |

Condensation of Cysteamine Derivatives

A third approach involves condensation of 2-aminoethanethiol with ketones, as demonstrated in the preparation of 4-methyl-5-(2-hydroxyethyl)-thiazole (CN101560195A) .

-

Modified Protocol :

-

Reactants : 2-Aminoethanethiol hydrochloride and 3-pentanone.

-

Conditions : Acetic acid as solvent, reflux for 8 hours.

-

Cyclization : Intramolecular nucleophilic attack forms the thiazoline ring.

-

-

Workup :

Intermediate Isolation and Purification

Critical intermediates, such as tert-butyl carbamates (US10351556B2), are employed to protect amines during synthesis .

-

Example Intermediate :

-

Crystallization :

Salt Formation and Solid Dispersion

The hydrochloride salt is precipitated by saturating the free base solution with HCl gas. For enhanced stability, solid dispersions with carriers like microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) are prepared via spray drying .

Table 3 : Solid Dispersion Properties

| Carrier | Drug Load (%) | Stability (25°C/60% RH) |

|---|---|---|

| MCC | 20 | >24 months |

| HPMC | 15 | >18 months |

Chemical Reactions Analysis

Types of Reactions

5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted thiazole derivatives .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride serves as a versatile building block for constructing more complex molecules. Its ability to undergo various transformations—such as oxidation to form oxazoles or reduction to yield oxazolidines—makes it valuable in developing novel compounds for further research and applications.

Biology

The compound has been studied for its potential bioactive properties:

- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, certain thiazole derivatives have shown effectiveness against resistant pathogens like MRSA and E. coli .

- Anticonvulsant Properties : Thiazole-integrated compounds have demonstrated anticonvulsant activity in various models. Studies show that modifications on the thiazole ring can enhance efficacy against seizures .

Medicine

In the medical field, 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride is investigated for:

- Drug Development : Its role as an enzyme inhibitor is being explored in the context of designing new therapeutic agents. The compound's interactions with biological targets can lead to the development of drugs aimed at specific diseases .

- Anticancer Research : Several studies have reported the anticancer efficacy of thiazole derivatives against various cancer cell lines. For example, certain synthesized thiazole-pyridine hybrids have shown superior anti-breast cancer activity compared to standard treatments like 5-fluorouracil .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | MRSA | 15 | |

| Compound B | E. coli | 10 | |

| Compound C | P. aeruginosa | 20 |

Table 2: Anticonvulsant Activity of Thiazole Compounds

Mechanism of Action

The mechanism of action of 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to the inhibition of certain biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride and analogous compounds:

Key Comparative Insights:

Structural Variations Saturation vs. Aromaticity: The 4,5-dihydro-thiazoline core (present in the target compound) confers partial saturation, enhancing conformational flexibility compared to fully aromatic analogs like 4-methyl-1,3-thiazol-2-amine hydrochloride. Substituent Effects: The 5-methyl group in the target compound may increase steric hindrance and lipophilicity relative to non-methylated analogs like 2-aminothiazoline hydrochloride.

Pharmacological Potential While the target compound lacks directly reported applications, structurally related dihydrothiazol-2-amine derivatives are used in veterinary anesthesia (e.g., Quanmianbao). Tizanidine (a benzothiadiazol-4-amine linked to dihydroimidazole) demonstrates muscle relaxant properties, suggesting that dihydrothiazoline derivatives may have CNS-modulating effects.

Synthesis and Stability

- The hydrochloride salt form improves stability and solubility, as seen in analogs like N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride, which requires inert storage conditions.

- Methylation at position 5 likely involves regioselective alkylation of 4,5-dihydro-1,3-thiazol-2-amine precursors, as inferred from coumarin-thiazole coupling reactions in .

Hazard and Handling

- Many dihydrothiazoline hydrochlorides (e.g., N-methyl derivative) are classified as irritants (H315, H319, H335), necessitating careful handling.

Biological Activity

5-Methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride is a thiazole derivative characterized by a five-membered heterocyclic structure containing nitrogen and sulfur. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. Its molecular formula is , with a melting point of approximately 175-176 °C and good solubility in water, which enhances its applicability in biological settings .

Antimicrobial Activity

Research indicates that thiazole derivatives, including 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride, exhibit significant antimicrobial properties. These compounds have been shown to target bacterial cell walls and interfere with essential metabolic processes. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The antitumor potential of 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride has been explored through various in vitro assays. Thiazole derivatives have been found to induce cytotoxic effects on cancer cell lines by causing DNA double-strand breaks and halting the cell cycle at the G2 phase .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study involving various thiazole analogues, compounds similar to 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against human glioblastoma U251 cells and melanoma WM793 cells .

- Mechanism of Action : The mechanism of action for thiazole derivatives includes interaction with topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .

Anticonvulsant Activity

Emerging research also points to the anticonvulsant properties of thiazole derivatives. Certain compounds have shown efficacy in animal models of epilepsy, indicating potential for therapeutic applications in seizure disorders .

The biological activity of 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride can be attributed to its ability to interact with various biological targets:

- DNA Interaction : Thiazole derivatives can bind to DNA and inhibit topoisomerase II activity, resulting in DNA strand breaks.

- Enzyme Inhibition : These compounds may also inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation .

Biochemical Pathways Affected

Thiazole derivatives influence several biochemical pathways:

- Cell Cycle Regulation : Induction of G2/M phase arrest.

- Apoptosis Pathways : Activation of caspases leading to programmed cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methyl-4,5-dihydro-1,3-thiazol-2-amine | Methyl group on nitrogen | Potentially different biological activities due to methyl substitution |

| N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | Ethyl substitution | Alters solubility and activity profile |

| 2-Amino-thiazole derivatives | Varying substitutions | Broader range of reported biological activities |

The unique structure of 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride allows it to exhibit distinct biological activities compared to other thiazole derivatives .

Q & A

Q. What safety protocols are critical when handling this compound in vivo or in vitro?

- Methodological Answer :

- Acute toxicity screening : Follow OECD 423 guidelines using rodent models.

- Genotoxicity assays : Ames test (OECD 471) to rule out mutagenic potential .

- PPE : Use nitrile gloves, fume hoods, and closed-system reactors to minimize exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.